molecular formula C23H29N3O6S2 B2588851 Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 681178-04-1

Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2588851
CAS No.: 681178-04-1
M. Wt: 507.62
InChI Key: XVXFGCLSILPOSY-UHFFFAOYSA-N
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Description

Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H29N3O6S2 and its molecular weight is 507.62. The purity is usually 95%.
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Biological Activity

Methyl 2-(4-(morpholinosulfonyl)benzamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thieno[2,3-c]pyridine core with various functional groups that may influence its biological activity. The inclusion of a morpholinosulfonyl group suggests potential interactions with biological targets related to sulfonamide activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : Compounds containing morpholine and sulfonamide moieties have shown significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : Certain compounds have been noted for their ability to modulate inflammatory pathways.

The biological mechanisms through which this compound operates can be hypothesized based on related compounds:

  • Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, particularly in pathways involving cell proliferation and survival.
  • Modulation of Cell Signaling : The presence of morpholine suggests potential interactions with signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study focusing on sulfamoyl benzamide derivatives highlighted the antimicrobial efficacy of structurally related compounds. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) against Candida species ranging from 8 to 32 µg/mL. This suggests that the target compound may also possess similar antifungal properties due to its structural analogies .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of related thieno[2,3-c]pyridine derivatives on various cancer cell lines. One study reported IC50 values indicating effective inhibition of cell growth at concentrations as low as 10 µM. This positions the compound as a candidate for further anticancer drug development .

Anti-inflammatory Potential

Research has shown that morpholine-containing compounds can inhibit pro-inflammatory cytokines in cell models. In one study, a derivative demonstrated a significant reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TestedMIC (µg/mL)
Sulfamoyl Benzamide ACandida albicans16
Thieno[2,3-c]pyridine Derivative BAspergillus niger32
Methyl Morpholinosulfonyl Compound CStaphylococcus aureus8

Table 2: Cytotoxicity Data

Compound NameCell Line TestedIC50 (µM)
Thieno[2,3-c]pyridine Derivative DHeLa10
Morpholine Sulfonamide EMCF-715

Properties

IUPAC Name

methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6S2/c1-3-9-25-10-8-18-19(15-25)33-22(20(18)23(28)31-2)24-21(27)16-4-6-17(7-5-16)34(29,30)26-11-13-32-14-12-26/h4-7H,3,8-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXFGCLSILPOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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